9-methyl-6-[2-(trifluoromethyl)phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione
Overview
Description
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione is a complex organic compound that features a trifluoromethyl group, a pyrido-pyrimido-benzimidazole core, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.
Celecoxib: Another pharmaceutical compound with a trifluoromethyl group, used as a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrido[3’,2’:5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione is unique due to its complex fused ring system and the presence of both a trifluoromethyl group and a methyl group. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
9-methyl-6-[2-(trifluoromethyl)phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-27-19(30)17-12(11-6-2-3-7-13(11)21(22,23)24)10-16(29)26-18(17)28-15-9-5-4-8-14(15)25-20(27)28/h2-9,12H,10H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYKTANDHHMBRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)CC2C3=CC=CC=C3C(F)(F)F)N4C1=NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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